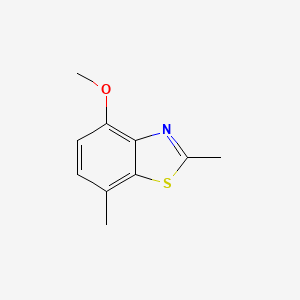

4-Methoxy-2,7-dimethyl-1,3-benzothiazole

Description

Context within Benzothiazole (B30560) Chemical Scaffolds

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. pnrjournal.comchemistryjournal.net This core structure, referred to as a "privileged scaffold" in medicinal chemistry, is a cornerstone for the development of a vast number of synthetic compounds with significant biological activities. scispace.com The versatility of the benzothiazole ring allows for substitutions at various positions, leading to a diverse array of derivatives with unique physicochemical properties and pharmacological profiles. rsc.orgresearchgate.net

The structure of 4-Methoxy-2,7-dimethyl-1,3-benzothiazole is characterized by specific substitutions on this core. The numbering of the benzothiazole ring system dictates the positions of these groups, which in turn influence the molecule's electronic distribution, stereochemistry, and potential for interaction with biological targets. The presence of a methoxy (B1213986) group at the 4-position and methyl groups at the 2- and 7-positions creates a distinct chemical entity within the broader family of benzothiazole derivatives. While this specific combination of substituents is noted in chemical databases, such as in more complex molecules like N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-4-(phenylmethyl)sulfonylbutanamide, dedicated studies on the parent compound itself are limited. guidechem.com

Academic and Research Significance of Substituted Benzothiazoles

The academic and research interest in substituted benzothiazoles is extensive, primarily driven by their wide range of biological activities. scispace.comresearchgate.net Modifications to the benzothiazole nucleus have been shown to enhance and diversify its therapeutic potential. nih.gov For instance, the introduction of different functional groups can lead to compounds with potent antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. rsc.org

The significance of substitutions can be summarized as follows:

Position 2: Substitutions at this position are common and have been shown to be crucial for various biological activities. A wide range of aryl and alkyl groups have been introduced here to modulate the compound's efficacy. rsc.org

Benzene Ring Substituents: The nature and position of substituents on the benzene portion of the scaffold, such as methoxy and methyl groups, can significantly impact the molecule's lipophilicity, electronic properties, and metabolic stability. rsc.org Electron-donating groups, like methoxy, can influence the reactivity and binding affinity of the molecule. researchgate.net

The study of multi-substituted benzothiazoles like this compound is important for understanding structure-activity relationships (SAR). mdpi.com By systematically altering the substituents, researchers can fine-tune the pharmacological properties of the benzothiazole scaffold to develop more potent and selective therapeutic agents.

| Property | Significance in Substituted Benzothiazoles |

| Solubility | Generally soluble in organic solvents, with solubility influenced by the substitution pattern. rsc.org |

| Thermal Stability | Typically exhibit high melting points and good thermal stability. rsc.org |

| Biological Activity | A broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. pnrjournal.comuobabylon.edu.iq |

| Structure-Activity Relationship (SAR) | The type and position of substituents are critical in determining the specific biological effects. mdpi.com |

Overview of Research Areas Pertaining to Aromatic Heterocycles

Aromatic heterocyclic compounds are a cornerstone of modern medicinal chemistry and materials science. rsc.org These cyclic compounds, which contain atoms of at least two different elements in their rings, are integral to a vast number of natural products, pharmaceuticals, and functional materials.

Key research areas involving aromatic heterocycles include:

Drug Discovery and Development: A significant percentage of all pharmaceuticals contain heterocyclic rings. Their rigid structures provide a scaffold for orienting functional groups in a defined three-dimensional space, which is crucial for specific interactions with biological targets. rsc.org Benzothiazoles, as a member of this class, are extensively investigated for novel therapeutic applications. scispace.comresearchgate.net

Materials Science: The unique electronic and photophysical properties of aromatic heterocycles make them valuable in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. researchgate.net

Synthetic Methodology: A substantial area of chemical research is dedicated to developing new and efficient methods for the synthesis of substituted heterocycles. This includes the exploration of green chemistry principles to create these valuable compounds in an environmentally friendly manner. nih.gov

| Research Area | Relevance of Aromatic Heterocycles |

| Medicinal Chemistry | Core scaffolds for a wide range of therapeutic agents. scispace.comrsc.org |

| Agrochemicals | Development of new pesticides and herbicides. |

| Materials Science | Applications in organic electronics and photophysics. researchgate.net |

| Organic Synthesis | Continuous development of novel synthetic routes and methodologies. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NOS |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

4-methoxy-2,7-dimethyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NOS/c1-6-4-5-8(12-3)9-10(6)13-7(2)11-9/h4-5H,1-3H3 |

InChI Key |

GUEHFWNESJJRSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)C |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 4 Methoxy 2,7 Dimethyl 1,3 Benzothiazole Analogues

Electrophilic Aromatic Substitution on the Benzothiazole (B30560) Ring System

The benzene (B151609) ring fused to the thiazole (B1198619) moiety in benzothiazole derivatives is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. msu.edu The thiazole ring itself is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene. However, the presence of activating groups, such as the methoxy (B1213986) and dimethyl groups in 4-Methoxy-2,7-dimethyl-1,3-benzothiazole, enhances the electron density of the aromatic ring, facilitating these substitutions.

Nitration Reactions

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring. For the parent benzothiazole molecule, quantitative studies on mononitration have shown that all four possible isomers (4-nitro, 5-nitro, 6-nitro, and 7-nitro) are produced. The 6-nitro isomer is typically the major product, though the 4- and 7-isomers are formed in roughly equal amounts.

The regioselectivity of nitration can be precisely controlled through catalysis. For instance, ruthenium-catalyzed meta-selective C–H nitration has been developed for 2-arylbenzothiazole derivatives. acs.org Using a nitro source like copper(II) nitrate trihydrate, this method can functionalize a wide range of 2-arylbenzothiazole substrates, yielding meta-nitrated products in moderate to excellent yields. acs.org The specific position of nitration is influenced by the electronic properties of the substituents already present on the benzothiazole core. researchgate.net

| Substrate | Reaction Type | Key Reagents | Primary Product(s) | Reference |

|---|---|---|---|---|

| Benzothiazole | Mononitration | Not Specified | 6-Nitrobenzothiazole (major); 4-, 5-, and 7-isomers also formed | |

| 2-Arylbenzothiazoles | Ru-catalyzed C-H Nitration | Cu(NO₃)₂·3H₂O | meta-Nitro-substituted 2-arylbenzothiazoles | acs.org |

Acylation (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a powerful method for introducing an acyl group (R-C=O) onto an aromatic ring, proceeding via an electrophilic aromatic substitution mechanism. wikipedia.orgmasterorganicchemistry.com The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). organic-chemistry.org The electrophile in this reaction is a resonance-stabilized acylium ion.

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution. This prevents polysubstitution, allowing for the synthesis of monoacylated products. organic-chemistry.org While specific studies on this compound were not detailed in the reviewed literature, the electron-donating nature of its methoxy and methyl substituents would activate the benzene ring, making it a suitable substrate for this transformation. In some cases, homolytic acylation can occur, leading to substitution at the 2-position of the thiazole ring, which proceeds through a different, radical-based mechanism. rsc.org

Formylation Reactions

Formylation introduces a formyl group (-CHO) onto the aromatic ring. Common methods for formylating activated aromatic rings include the Vilsmeier-Haack reaction (using a substituted amide like dimethylformamide and phosphoryl chloride) and the Gattermann reaction (using hydrogen cyanide and a Lewis acid). These reactions are variants of electrophilic aromatic substitution and are generally effective for electron-rich aromatic systems. The activated benzene ring of this compound would be expected to undergo formylation under appropriate conditions, although specific examples for this analogue were not found in the surveyed literature.

Reactions at the Thiazole Ring Nitrogen (N-alkylation, N-acylation)

The nitrogen atom within the thiazole ring of benzothiazole possesses a lone pair of electrons and can act as a nucleophile. This allows for reactions such as N-alkylation and N-acylation, particularly in analogues like 2-aminobenzothiazoles where the electronic landscape is altered.

N-alkylation: The alkylation of 2-aminobenzothiazole (B30445) derivatives shows interesting regioselectivity. Reactions with alkyl halides tend to occur at the endocyclic nitrogen atom (the nitrogen within the thiazole ring), which is considered the most basic site. nih.govrsc.org This process leads to the formation of 3-alkyl-2-iminobenzothiazoline products. rsc.org For example, reacting 2-amino-1,3-benzothiazole with α-iodoketones at room temperature results in N-alkylation of the endocyclic nitrogen to form 2-amino-1,3-benzothiazolium iodides. nih.govresearchgate.net In contrast, using benzylic alcohols as alkylating agents can achieve regioselective alkylation at the exocyclic amino group. rsc.orgrsc.org

N-acylation: For 2-aminobenzothiazole analogues, acylation reactions typically occur at the exocyclic amino group (-NH₂). mdpi.com This reaction is a common strategy for synthesizing a variety of amide derivatives. For instance, N-acetylation of 2-aminobenzothiazoles can be achieved by using acetic acid directly as the acetylating agent, which is a less costly and more stable alternative to acetic anhydride or acetyl chloride. umpr.ac.id This transformation yields N-(benzo[d]thiazol-2-yl)acetamide and its derivatives. umpr.ac.id

Reactivity of the C-2 Position of the Thiazole Ring

The carbon atom at the 2-position of the benzothiazole ring is a significant site for functionalization. wikipedia.orgmdpi.com This position is located between the nitrogen and sulfur atoms and exhibits unique reactivity. The heterocyclic core can be readily substituted at this methyne center. wikipedia.org One method to activate this site involves lithiation, which enables subsequent reactions with various electrophiles. ambeed.com

Amidation Reactions

Amide bonds can be formed at the C-2 position through several synthetic strategies. One modern approach is the Rhodium-catalyzed C-H amidation of 2-arylbenzo[d]thiazoles. acs.orgmdpi.com This method avoids a traditional three-step process of nitration, reduction, and subsequent amidation, providing a more direct and efficient route to C-2 amidated products. acs.org

Another route involves the acylation of 2-aminobenzothiazole derivatives. For example, reacting substituted 2-aminobenzothiazoles with pyrazole-5-carbonyl chloride yields N-1,3-benzothiazol-2-yl-pyrazole-5-carboxamides. mdpi.com Similarly, various N-benzothiazole-2-yl-acetamides can be synthesized through the condensation of amines with chloroacetylchloride. researchgate.net These reactions highlight the versatility of the C-2 position in forming amide linkages, which are important in medicinal chemistry. nih.gov

| Substrate Type | Reaction Type | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Arylbenzo[d]thiazoles | Rh-catalyzed C-H Amidation | Rh catalyst, Dioxazolone derivatives | C-2 Amido-2-arylbenzothiazoles | acs.orgmdpi.com |

| 2-Aminobenzothiazoles | Acylation | Pyrazole-5-carbonyl chloride | N-1,3-benzothiazol-2-yl-carboxamides | mdpi.com |

| Substituted amines derived from 2-aminobenzothiazole | Condensation | Chloroacetylchloride | N-benzothiazole-2-yl-acetamides | researchgate.net |

Condensation Reactions to Form Schiff Bases or Hydrazones

Analogues of this compound bearing a primary amino or hydrazinyl group at the 2-position are valuable precursors for the synthesis of Schiff bases and hydrazones, respectively. These condensation reactions are fundamental in medicinal chemistry for the generation of diverse molecular scaffolds.

Schiff Base Formation:

The synthesis of Schiff bases from 2-amino-4-methoxy-7-methyl-1,3-benzothiazole analogues typically involves the condensation with various aromatic or heteroaromatic aldehydes. The reaction is generally carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of a weak acid like acetic acid to facilitate the dehydration process. acs.org The resulting imine (–N=CH–) linkage is a key feature of the newly formed Schiff base. libretexts.org

For instance, the condensation of substituted 2-aminobenzothiazoles with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) has been reported to yield the corresponding Schiff bases. jocpr.com This reaction proceeds by nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration. The general reaction scheme for the formation of a Schiff base from a hypothetical 2-amino-4-methoxy-7-methyl-1,3-benzothiazole is illustrated below:

Reaction: 2-Amino-4-methoxy-7-methyl-1,3-benzothiazole + Substituted Benzaldehyde → Schiff Base + H₂O

The reaction conditions for the synthesis of Schiff bases from various substituted 2-aminobenzothiazoles are summarized in the following table.

| 2-Aminobenzothiazole Derivative | Aldehyde | Solvent | Catalyst | Conditions | Reference |

| 2-Amino-6-chloro-benzothiazole | o-Vanillin | Ethanol | Piperidine | Reflux, 3h | jocpr.com |

| 2-Amino-6-bromo-benzothiazole | o-Vanillin | Ethanol | Piperidine | Reflux, 3h | jocpr.com |

| 2-Amino-6-methyl-benzothiazole | o-Vanillin | Ethanol | Piperidine | Reflux, 3h | jocpr.com |

| 4,6-Difluoro-2-amino-benzothiazole | 3,4-Dimethoxybenzaldehyde | Methanol | Glacial Acetic Acid | Reflux, 5-7h | ijpbs.com |

| 2-Amino-4-methyl-benzothiazole | Aryl Aldehyde | Ethanol | Acetic Acid | Reflux | acs.org |

Hydrazone Formation:

Similarly, hydrazones can be synthesized from 2-hydrazinyl-4-methoxy-7-methyl-1,3-benzothiazole analogues by condensation with aldehydes or ketones. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, leading to the formation of a hydrazone (–NH–N=C<) linkage. These reactions are typically carried out under reflux in a protic solvent like ethanol, often with an acid catalyst. researchgate.net

The synthesis of a series of benzothiazol-2-yl-hydrazone derivatives has been achieved by refluxing the corresponding 6-substituted-2-hydrazinylbenzothiazole with various aromatic ketones or aldehydes in the presence of glacial acetic acid. researchgate.net A general representation of this reaction for a 4-methoxy-7-methyl substituted analogue is as follows:

Reaction: 2-Hydrazinyl-4-methoxy-7-methyl-1,3-benzothiazole + Aldehyde/Ketone → Hydrazone + H₂O

The conditions for the synthesis of hydrazones from substituted 2-hydrazinylbenzothiazoles are detailed in the table below.

| 2-Hydrazinylbenzothiazole Derivative | Aldehyde/Ketone | Solvent | Catalyst | Conditions | Reference |

| 6-Substituted-benzothiazol-2-yl-hydrazine | Aromatic Ketones/Aldehydes | Ethanol | Glacial Acetic Acid | Reflux, 5h | researchgate.net |

| 2-Hydrazinobenzothiazole | Esters and Amino Esters | Not specified | Not specified | Reflux | researchgate.net |

| 4-Methoxybenzohydrazide | Various Aldehydes | Methanol | Acetic Acid | Reflux, 3h | nih.gov |

Other Substitution or Functionalization Reactions

The benzothiazole ring system in this compound analogues is susceptible to various substitution and functionalization reactions, allowing for the introduction of a wide range of chemical moieties.

Electrophilic Aromatic Substitution:

The benzene ring of the benzothiazole nucleus is activated towards electrophilic aromatic substitution by the electron-donating methoxy and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. For instance, halogenation of the benzothiazole ring can be achieved using various halogenating agents. The bromination of aminobenzothiazoles has been studied, indicating the susceptibility of the aromatic ring to electrophilic attack. rsc.org The specific positions of substitution on the this compound ring would depend on the interplay of the directing effects of the methoxy and methyl groups.

Nucleophilic Aromatic Substitution:

While the electron-rich nature of the benzene ring generally disfavors nucleophilic aromatic substitution, the introduction of a good leaving group at an appropriate position can facilitate such reactions. For example, a halogen atom at the 2-position of the benzothiazole ring can be displaced by various nucleophiles. The reaction of 2-chlorobenzimidazoles with nucleophiles to form 2-alkoxybenzimidazoles suggests a similar reactivity pattern could be expected for 2-halo-4-methoxy-7-methyl-1,3-benzothiazole analogues. rsc.org Polyhaloanilines bearing an ortho halogen atom have been shown to undergo smooth nucleophilic aromatic substitution with sulfur nucleophiles, leading to the formation of halogenated 2(3H)-benzothiazolethiones. nih.gov

Functionalization at the 2-Position:

The C2-position of the benzothiazole ring is a common site for functionalization. For instance, 2-methylbenzothiazoles can be synthesized by the alkylation of benzothiazoles with acetonitrile in the presence of a strong base. mdpi.com This suggests that if the 2-position were unsubstituted, it could be a target for introducing a methyl group or other functionalities.

Transformations Involving the Methoxy Substituent

The methoxy group at the 4-position of the benzothiazole ring is a key functional group that can undergo several chemical transformations, providing a handle for further molecular modifications.

Demethylation or Ether Cleavage Reactions

The cleavage of the methyl ether to yield the corresponding phenol (a 4-hydroxy-2,7-dimethyl-1,3-benzothiazole analogue) is a common and important transformation. This reaction is typically achieved under strong acidic conditions or with specific demethylating agents.

Common reagents for the demethylation of aryl methyl ethers include boron tribromide (BBr₃) and strong protic acids like hydrobromic acid (HBr). ambeed.com

Using Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of a bromide ion on the methyl group. This reaction is often carried out in an inert solvent like dichloromethane at low temperatures. researchgate.net

Using Hydrobromic Acid (HBr): Concentrated HBr can cleave aryl methyl ethers at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack of the bromide ion on the methyl carbon. mdpi.com

The following table summarizes common conditions for the demethylation of aryl methyl ethers.

| Reagent | Solvent | Temperature | Notes | Reference |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to room temperature | Highly effective but sensitive to moisture. | researchgate.net |

| Hydrobromic Acid (HBr) | Acetic Acid or neat | ~130 °C | Strong acid conditions, may affect other functional groups. | researchgate.net |

| Aluminum Chloride (AlCl₃) | Dichloromethane or Acetonitrile | Heating | Lewis acid catalyst. | researchgate.net |

| Thiolates | Dimethylformamide (DMF) | Elevated temperatures | Strong nucleophiles for demethylation. | ambeed.com |

Modifications of the Methoxy Group

Direct modification of the methoxy group itself is less common than its cleavage to a hydroxyl group. However, once the methoxy group is converted to a hydroxyl group, a wide range of functionalizations become possible. The resulting phenol can be alkylated, acylated, or converted to other functional groups. For example, 2-(4'-hydroxyphenylazo)-6-methoxybenzothiazole has been reacted with 1-bromoalkanes in the presence of potassium carbonate to yield the corresponding 2-(4'-n-alkoxyphenylazo)-6-methoxybenzothiazoles. orgoreview.com This demonstrates the potential for modifying the hydroxyl group derived from the demethylation of the methoxy substituent.

Reactivity of the Methyl Substituents

The two methyl groups at the 2- and 7-positions of the benzothiazole ring also offer sites for chemical transformations, primarily through reactions involving the C-H bonds of the methyl groups.

Side-Chain Halogenation:

The methyl groups attached to the aromatic ring system can undergo free-radical halogenation, typically in the presence of light or a radical initiator. For example, the side-chain chlorination or bromination of alkylbenzenes can be achieved using Cl₂ or Br₂ with UV light or heat. scholaris.ca N-Bromosuccinimide (NBS) is also a common reagent for the selective bromination of benzylic positions. scholaris.ca This would lead to the formation of halomethyl derivatives, which are versatile intermediates for further nucleophilic substitution reactions.

Side-Chain Oxidation:

Advanced Spectroscopic Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the NMR spectra is crucial for the definitive structural elucidation of 4-Methoxy-2,7-dimethyl-1,3-benzothiazole, confirming the precise arrangement of protons and carbons within the molecule.

An analysis of the ¹H NMR spectrum would be expected to reveal distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system, the protons of the two methyl groups, and the protons of the methoxy (B1213986) group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. This would include the carbons of the benzothiazole core, the two methyl carbons, and the methoxy carbon. The chemical shifts would be indicative of the carbon types (aromatic, aliphatic, attached to heteroatoms).

Two-dimensional NMR techniques would be invaluable for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for confirming the placement of the methyl and methoxy substituents on the benzothiazole framework.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

The IR spectrum provides a "vibrational fingerprint" of the molecule by identifying its functional groups. For this compound, characteristic absorption bands would be expected for:

C=N stretching of the thiazole (B1198619) ring.

Aromatic C=C stretching from the benzene (B151609) ring.

C-H stretching and bending modes for the aromatic and methyl groups.

C-O stretching of the methoxy group.

C-S stretching vibrations.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

HRMS would provide a highly accurate measurement of the molecular mass of the compound. This allows for the determination of its elemental formula, serving as a powerful confirmation of its chemical identity.

Interpretation of Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, with a molecular weight of 193.27 g/mol , the mass spectrum would exhibit a molecular ion peak (M⁺˙) at m/z 193. The fragmentation of this molecular ion is predicted to follow several key pathways, primarily involving the substituents on the benzothiazole core.

A primary fragmentation event would likely be the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for aromatic ethers. This would result in a stable, resonance-stabilized cation at m/z 178.

Another probable fragmentation pathway involves the cleavage of a methyl group from the aromatic ring, leading to a fragment ion at m/z 178. The stability of the resulting ion would be comparable to the loss of a methyl radical from the methoxy group.

Further fragmentation could proceed through the loss of a neutral molecule of carbon monoxide (CO) from the ion at m/z 178 (resulting from the initial loss of a methyl radical), which is a characteristic fragmentation of many aromatic compounds containing an oxygen atom. This would produce a fragment ion at m/z 150.

The benzothiazole ring itself can undergo cleavage. A characteristic fragmentation of the benzothiazole nucleus involves the expulsion of a neutral molecule of hydrogen cyanide (HCN), which would lead to a fragment ion at m/z 166 from the molecular ion.

A summary of the plausible key fragmentation pathways for this compound is presented in the interactive table below.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

| 193 (M⁺˙) | •CH₃ | 178 | C₉H₈NOS⁺ |

| 193 (M⁺˙) | •CH₃ | 178 | C₁₀H₁₀NS⁺ |

| 178 | CO | 150 | C₈H₈NS⁺ |

| 193 (M⁺˙) | HCN | 166 | C₉H₁₀OS⁺ |

These predicted fragmentation pathways provide a theoretical framework for interpreting the mass spectrum of this compound, allowing for its structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the aromatic benzothiazole system and the non-bonding electrons on the nitrogen and sulfur atoms.

The benzothiazole ring system contains a conjugated π-electron system. The absorption bands corresponding to π → π* transitions are typically intense and are expected to appear in the ultraviolet region. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to the unsubstituted benzothiazole. This is due to the extension of the conjugated system and the electron-donating nature of these substituents, which raises the energy of the highest occupied molecular orbital (HOMO). For similar benzothiazole derivatives, these transitions are often observed in the range of 250-350 nm. researchgate.net

In addition to the π → π* transitions, the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons allows for n → π* transitions. These transitions involve the promotion of a non-bonding electron to an antibonding π* orbital. Generally, n → π* transitions are of lower intensity compared to π → π* transitions and can sometimes be observed as a shoulder on the main absorption band or as a separate band at a longer wavelength. The solvent environment can influence the position of these bands; polar solvents can cause a hypsochromic (blue) shift of n → π* transitions.

The expected electronic transitions for this compound are summarized in the interactive table below.

| Type of Transition | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Benzothiazole ring system | 250 - 350 | High |

| n → π | C=N and Sulfur heteroatom | > 300 | Low |

The precise λmax values would need to be determined experimentally, but this theoretical framework provides a solid basis for the interpretation of the UV-Vis spectrum of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of benzothiazole (B30560) derivatives from first principles. These methods allow for the detailed analysis of the molecule's electronic structure and the optimization of its three-dimensional geometry.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For benzothiazole derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine the most stable molecular conformation (geometry optimization). nih.govmdpi.com This process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The optimized geometry is crucial for accurately predicting other molecular properties. core.ac.uk For instance, studies on similar structures like 2-(4-methoxyphenyl)benzo[d]thiazole show that DFT calculations provide geometric parameters that are consistent with X-ray crystallography data for related systems. nih.gov

Table 1: Example of Optimized Geometric Parameters for a Benzothiazole Derivative (Calculated via DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |

| C2-N3 | 1.380 | C2-N3-C4 | 109.8 |

| N3-C4 | 1.315 | N3-C4-S5 | 115.2 |

| C4-S5 | 1.765 | C4-S5-C9 | 89.5 |

| S5-C9 | 1.750 | S5-C9-C8 | 111.5 |

| C8-C9 | 1.400 | C9-C8-C7 | 121.0 |

Note: Data presented is illustrative for a representative benzothiazole structure based on findings for related compounds.

Ab initio methods, such as the Hartree-Fock (HF) method, are also utilized in the study of benzothiazole derivatives. nih.gov These calculations are based on first principles without the use of empirical parameters. While often computationally more demanding and sometimes less accurate than DFT for certain properties, ab initio methods provide a fundamental approach to predicting molecular characteristics. core.ac.uk They are frequently used in conjunction with DFT to provide a comparative analysis of the molecular structure and vibrational frequencies. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical vibrational analysis is a key tool for interpreting experimental infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies are calculated using methods like B3LYP. nih.gov These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsion of chemical bonds. Although theoretical frequencies are often systematically overestimated, they can be scaled by an empirical factor to achieve excellent agreement with experimental data from FT-IR and FT-Raman spectroscopy. nih.govcore.ac.uk The Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode to specific atomic motions within the molecule. researchgate.net

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Benzothiazole System

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Frequency (FT-IR) | Assignment |

| C-H Stretch (Aromatic) | 3100-3000 | 3080-3010 | Stretching of C-H bonds on the benzene (B151609) ring |

| C-H Stretch (Methyl) | 2980-2920 | 2960-2910 | Asymmetric/Symmetric stretching of C-H in CH₃ |

| C=N Stretch | 1610 | 1600 | Stretching of the carbon-nitrogen double bond in the thiazole (B1198619) ring |

| C=C Stretch (Aromatic) | 1580-1450 | 1570-1440 | Stretching vibrations within the benzene ring |

| C-O Stretch (Methoxy) | 1250 | 1245 | Asymmetric stretching of the C-O-C bond |

Note: Frequencies are representative values for the benzothiazole class of compounds based on available literature. nih.gov

Molecular Orbital Theory (e.g., Frontier Molecular Orbitals: HOMO, LUMO)

Frontier Molecular Orbital Theory is essential for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. mdpi.com For benzothiazole derivatives, the HOMO is typically localized over the benzothiazole ring system, while the LUMO may be distributed across the entire molecule, indicating potential sites for charge transfer within the molecule. researchgate.netcore.ac.uk

Table 3: Frontier Molecular Orbital Energies for a Series of Benzothiazole Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl-benzothiazole | -6.55 | -1.82 | 4.73 |

| p-methylphenyl-benzothiazole | -6.48 | -1.77 | 4.71 |

| p-methoxyphenyl-benzothiazole | -6.21 | -1.57 | 4.64 |

| p-chlorophenyl-benzothiazole | -6.60 | -1.98 | 4.62 |

Source: Data adapted from computational studies on related benzothiazole derivatives. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to regions of high electron density (e.g., around electronegative atoms like nitrogen and oxygen) and are susceptible to electrophilic attack. scirp.org Blue areas indicate positive potential, associated with electron-deficient regions (e.g., around hydrogen atoms), which are favorable for nucleophilic attack. Green areas represent neutral potential. For a molecule like 4-Methoxy-2,7-dimethyl-1,3-benzothiazole, the MEP map would likely show negative potential near the nitrogen atom of the thiazole ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as key sites for intermolecular interactions. scirp.orgmanipal.edu

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix for a Benzothiazole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N3 | π* (C2-C7) | 18.5 | n → π |

| LP (2) S5 | π (C4-C9) | 25.2 | n → π |

| π (C8-C9) | π (C6-C7) | 20.1 | π → π |

| π (C6-C7) | π (C4-C9) | 17.8 | π → π* |

Note: LP denotes a lone pair. The data is illustrative of typical NBO analysis results for the benzothiazole scaffold, showing key stabilizing interactions. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. These simulations can provide a detailed picture of the conformational flexibility and dynamics of a molecule by solving Newton's equations of motion for a system of atoms and molecules.

While specific MD simulation data for this compound is not presently available, such a study would typically involve defining a force field for the molecule, placing it in a simulated environment (such as a solvent box), and running the simulation for a sufficient length of time to observe relevant conformational changes. Analysis of the resulting trajectory would provide quantitative data on dihedral angle distributions, root-mean-square deviations (RMSD), and other parameters that characterize the molecule's flexibility.

Structure-Reactivity Relationships Derived from Computational Models

Computational models, particularly those based on quantum mechanics, are frequently used to establish relationships between the structure of a molecule and its chemical reactivity. Methods like Density Functional Theory (DFT) are employed to calculate various electronic properties that serve as reactivity descriptors.

For the benzothiazole class of compounds, computational studies have shown that the nature and position of substituents significantly influence their electronic structure and, consequently, their reactivity. mdpi.com The introduction of electron-donating groups (like methoxy and methyl groups in this compound) or electron-withdrawing groups can alter the electron density distribution across the molecule. nih.gov

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher reactivity. mdpi.com Other calculated properties that help in understanding structure-reactivity relationships include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

A computational study on substituted benzothiazoles might reveal how the methoxy and dimethyl substitutions on the this compound scaffold specifically modulate these descriptors compared to the parent benzothiazole or other derivatives. For instance, the electron-donating nature of the methoxy and methyl groups would be expected to raise the HOMO energy, potentially making the molecule more susceptible to electrophilic attack.

The following table illustrates the types of reactivity descriptors that would be calculated in a typical DFT study of a benzothiazole derivative. Please note that the values provided are hypothetical for illustrative purposes, as specific data for this compound is not available in the searched literature.

| Reactivity Descriptor | Symbol | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 |

| HOMO-LUMO Energy Gap | ΔE | 4.7 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.8 |

| Chemical Hardness | η | 2.35 |

| Electronegativity | χ | 4.15 |

| Electrophilicity Index | ω | 3.68 |

By systematically varying substituents on the benzothiazole ring and calculating these properties, a quantitative structure-reactivity relationship (QSAR) model could be developed. Such models are invaluable in predicting the reactivity of new, unsynthesized derivatives.

Future Research Directions and Advanced Methodologies

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 4-Methoxy-2,7-dimethyl-1,3-benzothiazole. Traditional synthetic routes for benzothiazoles often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents. Modern synthetic chemistry is increasingly focused on green and sustainable practices.

Key areas for development could include:

Catalytic Systems: The exploration of novel catalysts, such as transition metal catalysts (e.g., copper, palladium) or organocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity. The use of reusable solid-supported catalysts is also a promising avenue for enhancing the sustainability of the synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. nih.gov Applying this technology to the synthesis of this compound could offer a more efficient alternative to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis and scale-up. Developing a flow synthesis protocol for this compound would represent a significant advancement in its production.

Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives, such as water, ionic liquids, or deep eutectic solvents, is a critical aspect of sustainable chemistry. Research into the feasibility of these solvents for the synthesis of this compound is warranted.

| Synthetic Approach | Potential Advantages | Illustrative Example |

| Novel Catalysis | Higher yields, milder conditions, reusability | Copper-catalyzed cyclization of a substituted aminothiophenol with a suitable methylating and methoxylating agent. |

| Microwave-Assisted | Reduced reaction times, improved energy efficiency | Rapid, solvent-free condensation of precursors under microwave irradiation. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, automation | Continuous production in a microreactor with precise control over reaction parameters. |

| Green Solvents | Reduced environmental impact, improved safety | Synthesis in a deep eutectic solvent, which can also act as a catalyst. |

Exploration of Novel Chemical Transformations and Reaction Mechanisms

Understanding the reactivity of this compound is crucial for unlocking its potential in various applications. Future research should explore novel chemical transformations and delve deeper into the mechanisms governing its reactions.

Potential areas of investigation include:

Functional Group Interconversions: The methoxy (B1213986) and methyl groups on the benzothiazole (B30560) ring are potential sites for further functionalization. Research could focus on demethylation, oxidation of the methyl groups, or electrophilic aromatic substitution on the benzene (B151609) ring to introduce new functionalities.

Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be explored to attach various substituents to the benzothiazole core, thereby creating a library of novel derivatives.

Mechanistic Studies: Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, can provide valuable insights into the reaction pathways. For instance, understanding the mechanism of the cyclization step in its synthesis could lead to further optimization of the reaction conditions.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

The ability to monitor chemical reactions in real-time is invaluable for process optimization, understanding reaction kinetics, and ensuring safety. The application of advanced in-situ spectroscopic techniques to the synthesis of this compound would be a significant methodological advancement.

Techniques that could be employed include:

In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints and the identification of transient species.

In-situ NMR Spectroscopy: This powerful technique can provide detailed structural information about the species present in a reacting mixture, offering deep mechanistic insights.

| Spectroscopic Technique | Information Gained | Potential Impact |

| In-situ FTIR | Real-time concentration profiles of functional groups | Optimization of reaction time and temperature, improved yield and purity. |

| In-situ Raman | Monitoring of vibrational modes, suitable for solid-liquid mixtures | Complementary information to FTIR, useful for heterogeneous reactions. |

| In-situ NMR | Detailed structural information of all species in solution | Elucidation of reaction mechanisms and identification of intermediates. |

Integrated Computational and Experimental Approaches for Compound Design

The synergy between computational chemistry and experimental synthesis is a powerful tool in modern drug discovery and materials science. Applying this integrated approach to this compound and its derivatives could accelerate the discovery of new compounds with desired properties.

This approach would involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. mdpi.com This information can guide the design of new derivatives with tailored electronic properties.

Molecular Docking and Dynamics: If the compound is being investigated for biological activity, molecular docking and dynamics simulations can be used to predict its binding affinity and mode of interaction with a biological target. researchgate.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can be developed based on experimental data to predict the properties of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Synthesis and Chemical Reactivity of Novel Derivatives with Tunable Substituents

The synthesis and study of novel derivatives of this compound with tunable substituents is a key area for future research. By systematically modifying the substituents on the benzothiazole core, it is possible to fine-tune the physicochemical and biological properties of the molecule.

Future work could focus on:

Modification of the Methoxy Group: The methoxy group could be replaced with other alkoxy groups of varying chain lengths or with electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.

Functionalization of the Methyl Groups: The methyl groups could be functionalized to introduce new reactive handles for further chemical modifications.

Substitution on the Benzene Ring: The remaining positions on the benzene ring are amenable to electrophilic substitution, allowing for the introduction of a wide range of substituents.

Q & A

Q. What are the standard synthetic routes for preparing 4-Methoxy-2,7-dimethyl-1,3-benzothiazole, and what analytical techniques are essential for confirming its structural integrity?

Methodological Answer: The synthesis of benzothiazole derivatives typically involves condensation reactions between 2-aminothiophenol and substituted aldehydes or ketones. For this compound, a plausible route includes:

Q. Key Analytical Techniques :

Q. Example Reaction Conditions :

| Reagents | Solvent | Catalyst | Temperature | Yield | Characterization Techniques |

|---|---|---|---|---|---|

| 2-aminothiophenol + aldehyde | DMF | Na₂S₂O₅ | Reflux | ~70–75% | NMR, IR, Elemental Analysis |

Q. How can researchers ensure the purity of this compound during synthesis?

Methodological Answer: Purity is critical for reproducibility in biological or material studies. Key steps include:

- Recrystallization : Use methanol or ethanol to remove unreacted starting materials .

- Column Chromatography : Separate impurities using hexane/ethyl acetate gradients (e.g., 70:30 ratio) .

- TLC Monitoring : Track reaction progress using silica gel plates and UV visualization .

Validation : Compare melting points with literature values and ensure NMR peaks align with expected signals (e.g., singlet for methoxy protons) .

Advanced Research Questions

Q. What strategies are effective in optimizing the reaction yield of this compound when steric hindrance from substituents limits efficiency?

Methodological Answer: Steric hindrance from methyl and methoxy groups can reduce reactivity. Mitigation strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics and improve yields compared to conventional reflux .

- Catalyst Screening : Test alternative catalysts (e.g., CuSO₄ in click chemistry for derivatives) to bypass steric limitations .

Case Study : A benzothiazole derivative with similar steric bulk achieved 85% yield using microwave irradiation (100°C, 30 minutes) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., enzymes or DNA). For example, docking studies on benzothiazole-triazole hybrids revealed binding poses in active sites .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .

- MD Simulations : Assess stability of compound-biomolecule complexes over nanoseconds .

Validation : Compare computational predictions with experimental assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. How should researchers resolve contradictions in biological activity data across structurally similar benzothiazole derivatives?

Methodological Answer: Contradictions often arise from subtle structural variations or assay conditions. Systematic approaches include:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity .

- Standardized Assays : Re-evaluate compounds under identical conditions (e.g., fixed pH, temperature, and cell lines).

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., methoxy groups enhancing DNA intercalation) .

Example : Derivatives with para-substituted aryl groups showed 2–3× higher antimicrobial activity than ortho-substituted analogs .

Q. What experimental approaches are recommended for studying interactions between this compound and biomolecules like DNA?

Methodological Answer:

- UV/Vis Spectroscopy : Monitor hypochromism or redshift in absorption spectra to confirm intercalation or groove binding .

- Fluorescence Quenching : Measure changes in emission intensity when the compound binds to DNA-labeled probes .

- Viscometry : Assess changes in DNA viscosity upon compound binding to infer binding mode .

- Theoretical Modeling : Validate experimental data with molecular dynamics simulations .

Key Finding : A benzothiazine derivative exhibited strong groove binding to DNA, with binding constants (Kb) in the range of 10⁴ M⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.